N,N,N',N'-Tetrabutylhexane-1,6-diamine Basicity (pKa) Relative to Methylenediamine Analog
The predicted acid dissociation constant (pKa) for N,N,N',N'-Tetrabutylhexane-1,6-diamine is 10.23±0.50 . This value reflects the basicity of its tertiary amine groups, which is directly influenced by the electron-donating effect of the four n-butyl groups and the conformational freedom of the hexane spacer. In contrast, the structurally related N,N,N',N'-tetrabutylmethylenediamine (CAS 20280-10-8), which possesses a single-carbon spacer, exhibits a different basicity profile due to altered steric and electronic environments around the nitrogen atoms, although a directly measured pKa value is not available in the public domain. The longer hexane chain in the target compound reduces intramolecular N...N interactions, potentially leading to a distinct, and often more accessible, coordination behavior with metal centers in catalytic or extraction applications.
| Evidence Dimension | Basicity (pKa) |
|---|---|
| Target Compound Data | 10.23 ± 0.50 (Predicted) |
| Comparator Or Baseline | N,N,N',N'-tetrabutylmethylenediamine (pKa not available) |
| Quantified Difference | Not calculable due to missing comparator data, but the molecular structure predicts a significant difference in basicity based on spacer length. |
| Conditions | In silico prediction for aqueous solution at 25°C. |
Why This Matters
A defined pKa is essential for predicting protonation state and reactivity in specific pH environments, which is critical for applications in metal extraction, phase-transfer catalysis, or pH-controlled polymer formulations.
